Product packaging for 6-Ethoxy-2-propylhexanoic acid(Cat. No.:CAS No. 538374-01-5)

6-Ethoxy-2-propylhexanoic acid

Cat. No.: B14235011
CAS No.: 538374-01-5
M. Wt: 202.29 g/mol
InChI Key: AILICGWEWGHENQ-UHFFFAOYSA-N
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Description

Significance of Branched-Chain Aliphatic Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. While less common than their straight-chain counterparts, BCFAs are integral components of lipids in many organisms, from bacteria to mammals. csic.es Their branched structure introduces steric hindrance and alters the packing of lipid bilayers, thereby influencing membrane fluidity and thickness. csic.es This modulation of membrane properties is crucial for various cellular processes. In some bacteria, BCFAs are major components of the cell membrane and can influence functions like oxidative phosphorylation. csic.es In mammals, BCFAs are typically minor constituents found in adipose tissues. csic.es The metabolism of certain BCFAs, such as phytanic acid derived from dietary sources, requires specialized enzymatic pathways, and defects in these pathways can lead to severe neurological disorders. mdpi.comwikipedia.org The presence and metabolism of BCFAs are thus significant in maintaining cellular homeostasis and have implications for human health.

Role of Ether Linkages in Modulating Molecular Interactions and Biological Activities

Ether linkages, where an oxygen atom connects two alkyl or aryl groups, bestow unique chemical and physical properties upon molecules. In the context of lipids, ether lipids contain an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage. google.comipindia.gov.in This seemingly subtle difference has profound implications for the molecule's stability and function. Ether lipids are more resistant to chemical degradation by certain phospholipases and oxidative stress. wikipedia.org They are critical components of cell membranes, particularly in tissues like the heart and brain, where they contribute to membrane structure and dynamics. google.com Ether lipids, such as plasmalogens, are involved in protecting cells from oxidative damage and participate in cellular signaling pathways. google.com Synthetic ether lipid analogues have also been developed as therapeutic agents, for instance, in cancer therapy, by disrupting cell membrane integrity and signaling cascades. nih.gov

Establishing a Research Framework for 6-Ethoxy-2-propylhexanoic Acid within Chemical Biology

While the individual significance of branched-chain fatty acids and ether-containing lipids is well-documented, the chemical compound This compound represents a confluence of these two structural motifs. As a molecule featuring both a branched aliphatic chain and an ether linkage, it stands as a compelling subject for investigation within chemical biology. To date, specific research on the biological activities and synthesis of this compound is limited in publicly accessible scientific literature. Therefore, this article aims to establish a research framework by contextualizing its structure within the known functions of related molecules and proposing potential areas of scientific inquiry.

The presence of a propyl group at the α-carbon (2-position) of a hexanoic acid backbone classifies it as a branched-chain fatty acid. The ethoxy group at the 6-position introduces an ether linkage at the terminus of the main chain. This unique combination of features suggests that this compound could potentially exhibit novel biological properties, merging the membrane-modulating effects of BCFAs with the stability and signaling roles of ether lipids. A European patent document lists "this compound" among a series of pentanoic acid derivatives, although specific biological data for this compound is not provided. google.com

The following sections will delve into the known chemical properties of this compound and propose a research framework to explore its potential synthesis, molecular interactions, and biological significance based on its distinct structural characteristics.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available, some of its fundamental properties can be found in chemical databases. These properties provide a starting point for understanding its potential behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₃PubChem
Molecular Weight 202.29 g/mol PubChem
CAS Number 538374-01-5ChemSrc
Canonical SMILES CCC(CCCC(=O)O)OCCPubChem
InChI Key AILICGWEWGHENQ-UHFFFAOYSA-NChemSrc

This table is populated with data from publicly available chemical databases and is intended for informational purposes. Experimental validation of these properties may be required for specific research applications.

Proposed Research Directions for this compound

Given the limited specific research on this compound, a structured approach is necessary to elucidate its potential role in chemical biology. The following research directions are proposed based on its structural features.

Synthesis of this compound

The development of a reliable synthetic route is the first step in enabling detailed biological studies. The synthesis of branched-chain fatty acids can be complex, often involving multiple steps with moderate yields. harvard.edu Similarly, the synthesis of ether lipids requires specific methodologies to form the stable ether linkage. beilstein-journals.org A potential synthetic strategy for this compound could involve the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation to create the 2-propylhexanoic acid core. The terminal ethoxy group could be introduced via Williamson ether synthesis on a suitable ω-hydroxyhexanoic acid precursor. The development of an efficient and stereoselective synthesis would be crucial, especially for investigating the differential activities of its potential enantiomers.

Investigation of Molecular Interactions

The dual characteristics of this compound—a branched fatty acid and an ether lipid analogue—suggest that it may interact with biological membranes in a unique manner.

Membrane Fluidity and Permeability: The branched nature of the molecule could disrupt the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity. This can be investigated using techniques such as fluorescence anisotropy with membrane probes.

Interaction with Membrane Proteins: The ether linkage might confer resistance to certain lipases, potentially leading to a longer residence time within the cell membrane and influencing the function of nearby membrane proteins.

Formation of Lipid Microdomains: Ether lipids are known to be important for the organization and stability of lipid rafts, which are specialized membrane microdomains involved in cellular signaling. google.comipindia.gov.in Research could explore whether this compound preferentially partitions into or disrupts these domains.

Exploration of Potential Biological Activities

The structural similarity of this compound to other bioactive lipids provides a basis for hypothesizing its potential biological roles.

Antimicrobial and Antifungal Properties: Some naturally occurring ether lipids exhibit antimicrobial and antifungal activities. harvard.edu The ability of this compound to integrate into and disrupt microbial cell membranes could be a fruitful area of investigation.

Cell Signaling: Ether lipids can act as signaling molecules or precursors to signaling molecules. wikipedia.org For example, the platelet-activating factor is a potent ether lipid signaling molecule. wikipedia.org It would be valuable to investigate whether this compound or its metabolites can influence key signaling pathways, such as those involving protein kinase C or phospholipases.

Metabolic Regulation: Branched-chain fatty acids and ether lipids are linked to various metabolic processes. frontiersin.org It would be pertinent to study the effects of this compound on lipid metabolism, including its potential to influence fatty acid oxidation or lipid droplet formation in cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B14235011 6-Ethoxy-2-propylhexanoic acid CAS No. 538374-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

538374-01-5

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

6-ethoxy-2-propylhexanoic acid

InChI

InChI=1S/C11H22O3/c1-3-7-10(11(12)13)8-5-6-9-14-4-2/h10H,3-9H2,1-2H3,(H,12,13)

InChI Key

AILICGWEWGHENQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCOCC)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 6 Ethoxy 2 Propylhexanoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without experimental data, a theoretical analysis is all that can be provided.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Predictive models for ¹H and ¹³C NMR spectroscopy would be necessary to estimate the chemical shifts for the various protons and carbons in the 6-Ethoxy-2-propylhexanoic acid molecule. The acidic proton of the carboxyl group would be expected to have a characteristic broad singlet in the ¹H NMR spectrum, typically downfield. The protons on the carbon adjacent to the two oxygen atoms of the ethoxy group and the methine proton at the chiral center (C2) would also exhibit distinct chemical shifts. In the ¹³C NMR spectrum, the carbonyl carbon would be the most deshielded, appearing at the lowest field. The carbons bonded to oxygen would also have characteristic downfield shifts.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways for this compound would likely involve the loss of the ethoxy group, the propyl group, and the carboxylic acid moiety, as well as various cleavages along the hexanoic acid chain.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound would likely require derivatization, such as esterification of the carboxylic acid group, to increase its volatility and thermal stability. The resulting derivative would have a characteristic retention time and a mass spectrum that could be used for its identification and quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile method for the analysis of carboxylic acids without the need for derivatization. A reversed-phase HPLC method, using a C18 column and an acidified aqueous-organic mobile phase, would be a typical starting point for the separation of this compound. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. For a compound like this compound, which possesses a carboxylic acid group, its charge will be pH-dependent. In buffers with a pH above its pKa, the carboxylic acid will be deprotonated, rendering the molecule negatively charged and suitable for analysis by CE.

The separation of long-chain carboxylic acids by CE can be challenging due to their hydrophobic nature, which can lead to adsorption onto the inner wall of the fused silica (B1680970) capillary. scispace.comuonbi.ac.ke To achieve effective separation and sharp peaks for this compound, several strategies could be employed. The use of a basic buffer (e.g., borate (B1201080) buffer at pH 9) would ensure the carboxyl group is ionized. scispace.com To counteract hydrophobic interactions, the addition of organic solvents like acetonitrile (B52724) or methanol (B129727) to the running buffer is a common practice. uonbi.ac.ke Furthermore, employing a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) can reverse the electroosmotic flow (EOF) and minimize analyte-wall interactions, leading to improved separation efficiency. mdpi.com

Given the lack of a strong chromophore in this compound, direct UV detection would likely be performed at a low wavelength (around 200 nm), where the carboxyl group exhibits weak absorbance. scispace.com Indirect UV detection, where a chromophore is included in the background electrolyte, presents a viable alternative for enhanced sensitivity. lcms.cz

Predicted Capillary Electrophoresis Parameters for this compound:

ParameterPredicted Value/ConditionRationale
Capillary Type Fused SilicaStandard for CE, provides a negatively charged surface.
Buffer System Borate or Phosphate BufferProvides stable pH in the alkaline range to ensure ionization.
Buffer pH > 5 (e.g., pH 8-10)To ensure the carboxylic acid is deprotonated and negatively charged.
Additives 10-60% Acetonitrile or MethanolTo increase the solubility of the hydrophobic alkyl chain. uonbi.ac.ke
Cationic Surfactant (e.g., CTAB)To prevent wall adsorption and modify electroosmotic flow. mdpi.com
Detection Indirect or Direct UV (200-214 nm)Due to the weak chromophore of the carboxyl group. scispace.commdpi.com
Applied Voltage 15-30 kVTypical range for achieving efficient separation in CE.

Specialized Spectroscopic Methods for Functional Group Verification and Conformation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, ethoxy, and propyl groups.

The most prominent feature would be the very broad absorption band of the O-H stretch of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. vscht.czorgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, which often exist as dimers. vscht.cz The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com

The presence of the ethoxy group (-O-CH₂-CH₃) would be indicated by C-O stretching vibrations. The asymmetric C-C-O stretch is expected around 1050 cm⁻¹, while the symmetric stretch would appear near 900 cm⁻¹. mdpi.commdpi.com The propyl group and the hexanoic acid backbone will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org For instance, CH₂ rocking vibrations can be indicative of the alkyl chain length. spectroscopyonline.com

Predicted Infrared (IR) Absorption Bands for this compound:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H Stretch3300 - 2500Strong, Very Broad
C=O Stretch1760 - 1690Strong, Sharp
C-O Stretch1320 - 1210Medium
O-H Bend1440 - 1395 & 950 - 910Medium, Broad
Ethoxy Group C-O Stretch (asymmetric)~1050Medium
C-O Stretch (symmetric)~900Medium
Alkyl (Propyl/Hexyl) C-H Stretch2960 - 2850Medium to Strong
C-H Bend (Scissoring)~1465Medium
C-H Bend (Rocking)~725Weak

Chemical Exchange Saturation Transfer (CEST) MRI for Enzyme Activity Detection

Chemical Exchange Saturation Transfer (CEST) is a magnetic resonance imaging (MRI) contrast mechanism that allows for the detection of molecules with exchangeable protons, such as amides, hydroxyls, and carboxylic acids. nih.gov The technique involves selectively saturating the magnetization of these exchangeable protons using radiofrequency pulses. This saturation is then transferred to the abundant water protons through chemical exchange, leading to a detectable decrease in the water signal. nih.gov

The carboxylic acid proton of this compound is an exchangeable proton and could, in principle, be detected by CEST MRI. The chemical shift of carboxylic acid protons is typically several ppm downfield from the water resonance, which would allow for their selective saturation. nih.gov The efficiency of the CEST effect is dependent on both the concentration of the agent and the rate of proton exchange with water, which is sensitive to factors like pH and temperature. oup.com

CEST MRI can be ingeniously applied to detect enzyme activity. arizona.edu If this compound were a substrate for an enzyme that modifies or cleaves the molecule, this could lead to a change in the CEST signal. For example, if an enzyme were to catalyze a reaction that removes the carboxylic acid group, the CEST effect originating from its exchangeable proton would disappear. Conversely, if an enzymatic reaction were to expose a new exchangeable proton, a new CEST signal could emerge. researchgate.net This "on/off" switching of the CEST signal provides a powerful method for non-invasively imaging enzyme activity in real-time. nih.govnih.gov

For instance, if an esterase were to cleave the ethoxy group, it would not directly abolish the carboxylic acid's CEST signal. However, if a decarboxylase were to act on the molecule, the disappearance of the carboxylic acid proton would lead to a loss of the corresponding CEST signal, thereby indicating enzyme activity. The feasibility of using this compound as a CEST agent for enzyme activity would depend on identifying an enzyme for which it is a specific substrate and optimizing the CEST MRI parameters to selectively detect the change in the molecule's exchangeable proton environment upon enzymatic conversion. arizona.eduacs.org

Computational Chemistry and Molecular Modeling Studies of 6 Ethoxy 2 Propylhexanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and properties. For 6-Ethoxy-2-propylhexanoic acid, methods like Density Functional Theory (DFT) would be employed to calculate a variety of electronic descriptors. These calculations would provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters that would be determined from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Another important aspect that would be investigated is the electrostatic potential (ESP) mapped onto the electron density surface. This would identify the electron-rich and electron-deficient regions of this compound, providing a guide to its intermolecular interactions, including hydrogen bonding capabilities of the carboxylic acid group and the ether oxygen.

Table 1: Theoretical Quantum Mechanical Descriptors for this compound

DescriptorTheoretical SignificancePredicted Value (Arbitrary Units)
HOMO EnergyElectron-donating ability-8.5 eV
LUMO EnergyElectron-accepting ability1.2 eV
HOMO-LUMO GapChemical reactivity and stability9.7 eV
Dipole MomentPolarity and solubility2.5 D
Electrostatic PotentialSites for intermolecular interactionsNegative on oxygen atoms, positive on acidic proton

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from actual quantum mechanical calculations.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of the molecule and to understand the energy barriers between them.

This would be achieved through systematic or stochastic searches of the conformational space. By rotating the rotatable bonds—specifically around the C-C bonds of the hexanoic acid chain, the propyl group, and the ethoxy group—a potential energy surface (PES) would be generated. The minima on this surface correspond to stable conformers. The results would likely show that the extended chain conformations are lower in energy due to reduced steric hindrance, while folded conformations might be stabilized by intramolecular hydrogen bonds between the carboxylic acid proton and the ether oxygen.

Understanding the relative energies of these conformers is crucial, as the most abundant conformation at a given temperature is not necessarily the one that is biologically active. The energy landscape provides a complete picture of the molecule's flexibility and the accessibility of different shapes it can adopt.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding affinity and mode of interaction with a specific biological target, such as a receptor or an enzyme.

The process would involve preparing the 3D structure of this compound and the target macromolecule. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. The results would predict the most likely binding conformation and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the carboxylic acid group would be expected to form strong hydrogen bonds with polar residues in the active site.

Molecular Dynamics Simulations for Investigating Dynamic Interactions and Solvation Properties

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of this compound, either in a solvent like water or bound to a protein, would track the motions of every atom in the system by solving Newton's equations of motion.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a series of analogues of this compound with known biological activity, a pharmacophore model would be developed. This model would identify the essential structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and their spatial arrangement, that are critical for activity. For this compound, key pharmacophoric features would likely include the carboxylic acid group (as a hydrogen bond donor and acceptor) and the hydrophobic alkyl chains.

Predictive Modeling for Biochemical Outcomes

Once a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated for a series of compounds related to this compound, a QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. This model would take the form of an equation that quantitatively correlates the descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

Table 2: Hypothetical QSAR Model for a Series of Hexanoic Acid Derivatives

DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45<0.05
Molecular Weight-0.12<0.05
Number of Hydrogen Bond Donors0.78<0.01
Steric Parameter (Es)-0.25<0.05

Note: This table represents a hypothetical QSAR equation where biological activity is positively correlated with hydrophobicity and hydrogen bond donating capacity, and negatively correlated with molecular weight and steric bulk.

Biochemical and Enzymatic Interaction Investigations of 6 Ethoxy 2 Propylhexanoic Acid

Enzyme Inhibition and Modulation Studies in Cell-Free Systems

The introduction of an α-propyl group and a terminal ethoxy moiety suggests that 6-ethoxy-2-propylhexanoic acid could interact with various enzymes, potentially acting as an inhibitor or modulator.

Based on its structure, several classes of enzymes can be identified as potential targets for this compound. The structural similarity to valproic acid, a known inhibitor of histone deacetylases (HDACs), suggests that this compound may also exhibit inhibitory activity towards these enzymes. targetmol.com HDACs are critical in epigenetic regulation, and their inhibition can alter gene expression.

Furthermore, some branched-chain fatty acids interfere with lipid metabolism. Valproic acid, for instance, has been shown to selectively inhibit brain microsomal long-chain fatty acyl-CoA synthetases (ACSL), particularly ACSL4, which is involved in the activation of arachidonic acid. drugbank.comnih.govnih.gov This suggests that this compound could also be a modulator of enzymes involved in the arachidonic acid cascade, which is central to inflammatory signaling.

Table 1: Putative Enzyme Targets for this compound

Enzyme ClassSpecific Putative Target(s)Potential EffectRationale for Postulation
Histone Deacetylases (HDACs)Class I and IIa HDACsInhibitionStructural analogy to valproic acid, a known HDAC inhibitor. targetmol.com
Acyl-CoA Synthetases (ACSL)ACSL4 (Arachidonate-CoA ligase)InhibitionSimilarity to valproic acid, which inhibits ACSL4-mediated activation of arachidonic acid. drugbank.comnih.gov
Urea Cycle EnzymesN-acetylglutamate synthase (NAGS)Inhibition (as Acyl-CoA)The metabolite valproyl-CoA inhibits NAGS, suggesting a similar potential for the corresponding CoA ester of this compound. pharmgkb.org

To date, specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this compound have not been reported in the literature. Such studies would be essential to quantify its inhibitory potency against putative targets and to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For illustrative purposes, the kinetic data for the inhibition of related enzymes by the analogue valproic acid are presented below. These values demonstrate the type of data required to characterize the enzymatic interactions of this compound.

Table 2: Example Enzyme Inhibition Kinetic Data for Valproic Acid (Analogue)

Enzyme TargetInhibitorKinetic ParameterReported ValueReference
Acyl-CoA Synthetase 4 (ACSL4)Valproic acidKᵢ (inhibition constant)~25 mM nih.gov
Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetases (Arachidonoyl-CoA synthesis)Valproic acidKᵢ (inhibition constant)~14.1 mM drugbank.com

Investigations into Metabolic Pathways and Biotransformation Mechanisms

The metabolism of xenobiotic carboxylic acids like this compound is expected to proceed through pathways common to fatty acid metabolism, primarily involving activation to a coenzyme A (CoA) thioester, followed by oxidation or conjugation. researchgate.netresearchgate.net

The initial and obligatory step for the metabolism of most carboxylic acids is their activation to a high-energy acyl-CoA thioester. researchgate.net This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. For medium-chain fatty acids and their xenobiotic analogues like valproic acid, this activation occurs primarily in the mitochondria and is catalyzed by medium-chain acyl-CoA synthetases (ACSMs). pharmgkb.org It is highly probable that this compound is also a substrate for one or more of these mitochondrial enzymes to form 6-ethoxy-2-propylhexanoyl-CoA.

Once formed, this acyl-CoA intermediate can be a substrate for various acyltransferases. These enzymes catalyze the transfer of the acyl group to an acceptor molecule, such as glycine (B1666218) or glucuronic acid, in conjugation reactions. researchgate.net

Beta-oxidation is a major metabolic route for fatty acids. researchgate.netnih.gov For branched-chain fatty acids like valproic acid, this pathway is modified due to steric hindrance from the α-alkyl group, but it still proceeds. researchgate.netnih.gov Valproic acid undergoes β-oxidation, leading to various metabolites. pharmgkb.org Key enzymes in this pathway that have been identified for valproate metabolism include acyl-CoA dehydrogenase (ACADSB), enoyl-CoA hydratase (also known as crotonase or ECHS1), and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). pharmgkb.orgpharmgkb.org

It is predicted that 6-ethoxy-2-propylhexanoyl-CoA would also enter the β-oxidation spiral. However, the presence of the 6-ethoxy group introduces a site for alternative metabolic attack, likely via ω-oxidation pathways catalyzed by cytochrome P450 enzymes, which could lead to hydroxylation and subsequent de-ethylation of the ethoxy group. The interplay between β-oxidation of the hexanoic acid backbone and ω-oxidation of the ethoxy side-chain would determine the profile of metabolites produced.

Table 3: Predicted Beta-Oxidation Pathway for this compound

StepSubstrateEnzyme (Predicted)Product
1. ActivationThis compoundMedium-Chain Acyl-CoA Synthetase (ACSM)6-Ethoxy-2-propylhexanoyl-CoA
2. Dehydrogenation6-Ethoxy-2-propylhexanoyl-CoAAcyl-CoA Dehydrogenase (e.g., ACADSB)(E)-6-Ethoxy-2-propyl-2-hexenoyl-CoA
3. Hydration(E)-6-Ethoxy-2-propyl-2-hexenoyl-CoAEnoyl-CoA Hydratase (ECHS1/Crotonase)3-Hydroxy-6-ethoxy-2-propylhexanoyl-CoA
4. Dehydrogenation3-Hydroxy-6-ethoxy-2-propylhexanoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (e.g., MHBD)3-Keto-6-ethoxy-2-propylhexanoyl-CoA
5. Thiolysis3-Keto-6-ethoxy-2-propylhexanoyl-CoAThiolaseButyryl-CoA + 4-Ethoxy-2-propylacetyl-CoA*

*The subsequent fate of 4-Ethoxy-2-propylacetyl-CoA would require further metabolic steps.

Conjugation reactions are a critical detoxification mechanism, increasing the water solubility of xenobiotics and facilitating their excretion. For carboxylic acids, two major conjugation pathways are glucuronidation and amino acid conjugation. researchgate.netnih.gov

Amino Acid Conjugation: This pathway involves the previously formed acyl-CoA thioester reacting with an amino acid, most commonly glycine in humans. researchgate.net The reaction is catalyzed by acyl-CoA:amino acid N-acyltransferases. Valproic acid is known to form conjugates with glycine, although this is a minor pathway compared to oxidation and glucuronidation. researchgate.net It is plausible that 6-ethoxy-2-propylhexanoyl-CoA could undergo a similar conjugation to form N-(6-ethoxy-2-propylhexanoyl)glycine.

Glucuronidation: This is a major metabolic pathway for valproic acid, accounting for a significant portion of its elimination. pharmgkb.orgnih.gov The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Given the prevalence of this pathway for similar structures, it is highly likely that this compound is also a substrate for UGT enzymes.

Table 4: Potential Conjugation Pathways for this compound

PathwayEnzyme FamilyCofactorPredicted Conjugate
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidThis compound glucuronide
Amino Acid ConjugationAcyl-CoA:amino acid N-acyltransferasesGlycine (primarily)N-(6-ethoxy-2-propylhexanoyl)glycine

Modulation of Cellular Signaling Pathways in Controlled In Vitro Models

Impact on Immune Cell Responses and Cytokine Production

Further research and publication of studies specifically investigating this compound are required before a scientifically accurate and detailed article on these topics can be written.

Structure Activity Relationship Sar Delineation and Analog Design for 6 Ethoxy 2 Propylhexanoic Acid

Rational Design of Analogues with Systematic Structural Modifications

The rational design of analogs of 6-ethoxy-2-propylhexanoic acid involves methodical changes to its chemical structure to probe the key features responsible for its biological effects. This process is often guided by data from related compounds, such as the well-studied valproic acid (VPA), which is 2-propylpentanoic acid. bioline.org.brcore.ac.uk The design of new chemical entities often involves creating derivatives to enhance desired properties. core.ac.uk

Systematic modifications can be categorized as follows:

Modification of the Carboxylic Acid Group: The free carboxyl group is often essential for the biological activity of short-chain fatty acids. oup.com Esterification or amidation of this group can lead to the formation of prodrugs, which may alter the pharmacokinetic profile of the parent compound. ekb.eg

Alterations at the α-Carbon: The presence of an α-hydrogen and branching at the C-2 position are critical for the activity of many aliphatic carboxylic acids. oup.com The size and nature of the substituent at this position can significantly influence potency. For instance, replacing the propyl group with other alkyl chains of varying lengths and branching patterns is a key strategy in SAR studies.

Modification of the Alkoxy Group: The ethoxy group at the 6-position presents another avenue for modification. Analogs with different alkoxy groups (e.g., methoxy, propoxy) or even other functional groups could be synthesized to explore the impact of this region of the molecule on its interaction with biological targets.

Introduction of Unsaturation: The introduction of double or triple bonds into the hexanoic acid backbone can provide insights into the conformational requirements for activity. For example, the α-unsaturated analog of VPA, 2-propyl-2-pentenoic acid, lacks the developmental toxicity seen with the parent compound, highlighting the importance of the saturated alkyl chain. oup.com

Assessment of the Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chains in aliphatic carboxylic acids have a profound impact on their biological activity, particularly their developmental toxicity. Studies on a series of VPA homologues have demonstrated a clear relationship between alkyl chain length and this toxicological endpoint.

The developmental toxicity was observed to increase with the lengthening of the alkyl chain from 2-ethylbutanoic acid to VPA (2-propylpentanoic acid). oup.com However, a further increase in chain length resulted in a decrease in toxicity. oup.com This suggests an optimal range for the alkyl chain length to elicit a particular biological response.

Branching at the α-carbon (C-2) is also a critical determinant of activity. For instance, while 2-propylhexanoic acid exhibits developmental effects, its linear isomer, n-octanoic acid, does not. oup.com Similarly, 2-methylhexanoic acid is devoid of these effects, indicating that a branching larger than a methyl group at the C-2 position is a requirement for this specific activity. oup.com Further branching, such as in 2-isobutylpentanoic acid, can eliminate the activity observed with VPA. oup.com

Transcriptional profiling studies have also been employed to assess the biological similarity of branched-chain carboxylic acids. These studies have shown that analogs with C2 and especially C3 α-alkyl substituents have higher intrinsic activity. oecd.org For example, 2-ethylhexanoic acid and 2-propylheptanoic acid elicit transcriptional profiles similar to VPA, suggesting a comparable mode of action. nih.govcefic-lri.org

CompoundStructureBranching at C-2Alkyl Chain Length at C-2Developmental Toxicity
2-Ethylbutanoic acidCH3CH2CH(CH2CH3)COOHEthyl2Lower than VPA
Valproic acid (2-Propylpentanoic acid)CH3CH2CH2CH(CH2CH2CH3)COOHPropyl3High
2-Ethylhexanoic acidCH3(CH2)3CH(CH2CH3)COOHEthyl2Present
2-Propylhexanoic acidCH3(CH2)3CH(CH2CH2CH3)COOHPropyl3Present
n-Octanoic acidCH3(CH2)6COOHNone-Absent
2-Methylhexanoic acidCH3(CH2)3CH(CH3)COOHMethyl1Absent
2-Butylhexanoic acidCH3(CH2)3CH(CH2CH2CH2CH3)COOHButyl4Present

Investigation of Stereoisomeric Effects on Molecular Interactions and Biochemical Outcomes

Stereoisomerism, the spatial arrangement of atoms within a molecule, can have a significant impact on the biological activity of a compound. wikipedia.org Molecules with the same chemical formula and connectivity but different three-dimensional structures are known as stereoisomers. msu.edu For chiral molecules, which are non-superimposable on their mirror images (enantiomers), the different enantiomers can exhibit markedly different biological effects. wikipedia.org

In the context of this compound, the C-2 position is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, can lead to variations in their pharmacokinetic and pharmacodynamic profiles.

The separation and individual testing of the R- and S-enantiomers of this compound would be essential to fully delineate the SAR and to identify the more active or less toxic stereoisomer. This knowledge is critical for the development of stereochemically pure drugs with improved therapeutic indices.

Design of Prodrugs and Targeted Chemical Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. cbspd.com The prodrug approach is a valuable strategy to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or site-specific delivery. google.comnih.gov

For this compound, several prodrug strategies could be envisioned:

Ester Prodrugs: The carboxylic acid moiety can be esterified to increase lipophilicity and potentially enhance absorption across biological membranes. cbspd.com These ester prodrugs would then be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. nih.gov For example, the oral absorption of enalaprilat (B1671235) was improved by its conversion to the more efficiently absorbed ethyl ester, enalapril. cbspd.com

Amide Prodrugs: Similar to esters, amide prodrugs can be formed from the carboxylic acid. Valpromide, the amide of valproic acid, is an example of such a strategy. core.ac.uk

Targeted Delivery Systems: Prodrugs can be designed for site-specific drug delivery, where the active drug is released preferentially at its site of action. cbspd.com This can be achieved by linking the drug to a carrier molecule that targets a specific tissue or cell type. For instance, polymeric prodrugs of VPA have been synthesized to achieve controlled release. bioline.org.br

The ideal prodrug should be stable at physiological pH, yet readily cleaved by enzymes at the target site to release the parent drug. bioline.org.br The carrier molecule released upon cleavage must be non-toxic. cbspd.com The design of effective prodrugs for this compound would require a thorough understanding of its metabolic pathways and the enzymes involved in its bioconversion.

Emerging Research Directions and Interdisciplinary Applications of 6 Ethoxy 2 Propylhexanoic Acid

Integration with Cell-Free Metabolic Engineering for Pathway Prototyping and Bioconversion

Cell-free metabolic engineering (CFME) offers a powerful platform for the rapid prototyping of biosynthetic pathways and the production of valuable chemicals without the constraints of living cells. sdu.dkpatsnap.comnih.gov This approach allows for direct control over enzymatic reactions, substrate concentrations, and reaction conditions, making it an ideal system for exploring the synthesis of novel compounds like 6-Ethoxy-2-propylhexanoic acid. mdpi.commdpi.com

The theoretical integration of this compound synthesis into a CFME system would involve the assembly of a custom enzymatic cascade. This pathway would likely start from a common precursor and utilize a series of enzymes to build the carbon chain and introduce the ethoxy and propyl functionalities. The open nature of cell-free systems would facilitate the optimization of this pathway by allowing researchers to easily vary enzyme concentrations and screen for optimal conditions. mdpi.com

Table 1: Hypothetical Enzyme Classes for Cell-Free Synthesis of this compound

Enzyme Class Potential Role in Synthesis
Carboxyl Reductases Conversion of carboxylic acids to aldehydes.
Aldehyde Dehydrogenases Oxidation of aldehydes to carboxylic acids.
Ether Synthases Formation of the ethoxy group.
Acyl-CoA Synthetases Activation of fatty acid precursors.

The bioconversion of substrates into this compound in a cell-free system could offer higher yields and purities compared to traditional cell-based fermentation, as the metabolic flux can be directed solely towards the target molecule, avoiding competing cellular pathways. nih.gov

Advanced Bioanalytical Methodologies for Detection and Quantification in Complex Biological Matrices

The detection and quantification of novel carboxylic acids like this compound in complex biological matrices such as plasma, urine, or tissue extracts would necessitate the development of highly sensitive and specific bioanalytical methods. Given its structure, liquid chromatography-mass spectrometry (LC-MS) would be the most probable analytical technique of choice. nih.gov

The development of a robust LC-MS method would involve several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. This could involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column would likely be used to separate this compound from other components in the sample.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) would provide the necessary selectivity and sensitivity for quantification. The instrument would be operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for the analyte and an internal standard.

Challenges in method development could include potential matrix effects, where other components in the biological sample interfere with the ionization of the analyte, and the need to synthesize a stable isotope-labeled internal standard for accurate quantification. nih.gov Gas chromatography (GC) following derivatization could also be explored as an alternative analytical approach. nih.gov

Theoretical Exploration of this compound in Materials Science and Industrial Catalysis (e.g., as a ligand or solvent in synthesis)

The unique structural features of this compound, including its carboxylic acid head, flexible carbon chain, and ether linkage, suggest its potential utility in materials science and industrial catalysis.

As a ligand , the carboxylate group of this compound could coordinate with metal centers, forming metal-organic frameworks (MOFs) or catalytic complexes. The ethoxy and propyl groups would influence the solubility and steric properties of such complexes, potentially tuning their catalytic activity and selectivity. Theoretical studies, likely employing density functional theory (DFT), could predict the binding energies and geometries of these complexes, guiding experimental work.

In its role as a solvent , the amphiphilic nature of this compound could be advantageous in certain synthetic applications. The carboxylic acid moiety provides polarity, while the hydrocarbon backbone offers nonpolar character. This could enable it to dissolve a range of reactants and facilitate reactions at the interface of different phases.

Table 2: Potential Applications of this compound in Materials Science and Catalysis

Application Area Potential Role
Metal-Organic Frameworks Organic linker to create porous materials for gas storage or separation.
Homogeneous Catalysis Ligand to modify the properties of a metal catalyst.
Nanoparticle Synthesis Capping agent to control the size and stability of nanoparticles.

Addressing Unexplored Mechanistic Aspects and Future Research Opportunities for Novel Carboxylic Acids

The study of novel carboxylic acids like this compound opens up numerous avenues for future research. A primary focus would be on understanding the fundamental reaction mechanisms involving this compound. For instance, investigating its participation in nucleophilic acyl substitution reactions would be crucial for its application in synthesis. researchgate.net

Future research opportunities could include:

Elucidation of Biosynthetic Pathways: If this compound is found in nature, identifying the enzymes and metabolic pathways responsible for its production would be a significant area of research.

Structure-Activity Relationship Studies: Systematically modifying the structure of this compound and evaluating how these changes affect its chemical and physical properties would provide valuable insights for designing new functional molecules.

Exploration of Pharmacological Activity: Given that many branched-chain fatty acids exhibit biological activity, screening this compound for potential therapeutic effects could be a promising research direction. nih.govnih.gov

Development of Novel Polymers: The carboxylic acid functionality could be used as a monomer for the synthesis of new polyesters or polyamides with unique properties imparted by the ethoxy and propyl side chains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-2-propylhexanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves esterification or alkylation of precursor acids. For example, ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide under basic conditions. Optimization includes:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures.
  • Validation : Cross-reference synthetic protocols with databases like Reaxys to identify optimal conditions for similar branched carboxylic acids .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer :

  • Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work in a fume hood to minimize inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers, as carboxylic acids are prone to hygroscopicity and oxidative degradation.
  • Stability testing : Monitor purity via HPLC every 3–6 months; degradation products (e.g., hydrolyzed ethoxy groups) can be identified using LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve ethoxy (–OCH₂CH₃) and propyl (–CH₂CH₂CH₃) substituents. Compare chemical shifts with analogous compounds (e.g., 2-ethylhexanoic acid δH ~1.2–1.6 ppm for alkyl chains) .
  • IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M-H]⁻ and fragment patterns.
  • Database cross-check : Validate spectral data against PubChem or SciFinder entries for structurally related acids .

Advanced Research Questions

Q. How can crystallographic data (e.g., from X-ray diffraction) resolve structural ambiguities in this compound, and what software tools are recommended for analysis?

  • Methodological Answer :

  • Crystal growth : Recrystallize from a non-polar solvent (e.g., hexane) to obtain single crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.
  • Software : Refine structures with SHELXL (for small molecules) to model bond lengths, angles, and torsional conformations. Validate hydrogen-bonding networks using Olex2 or Mercury .
  • Ambiguity resolution : Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to confirm stereochemistry .

Q. What experimental strategies can address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Standardized protocols : Replicate solubility tests in buffered solutions (pH 3–7) using shake-flask methods. For logP, employ octanol-water partitioning with UV/Vis quantification .
  • Error analysis : Calculate standard deviations across triplicate measurements. Use ANOVA to assess inter-laboratory variability .
  • Literature review : Cross-examine datasets from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus values .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Modeling software : Use Gaussian or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level to predict acid dissociation constants (pKa) and transition states for ester hydrolysis .
  • Solvent effects : Apply implicit solvation models (e.g., COSMO) to simulate aqueous vs. organic solvent environments.
  • Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots for thermal degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.